2-methyl-2-(propan-2-yl)morpholine
Description
2-Methyl-2-(propan-2-yl)morpholine is a morpholine derivative characterized by a six-membered morpholine ring substituted with methyl and isopropyl groups at the 2-position. Morpholine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding and structural modularity .
Properties
CAS No. |
1493672-12-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(propan-2-yl)morpholine typically involves the reaction of 2-methylmorpholine with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the isopropyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of morpholine derivatives, including this compound, often involves continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(propan-2-yl)morpholine undergoes various chemical reactions typical of secondary amines. These reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: N-alkyl derivatives.
Scientific Research Applications
2-methyl-2-(propan-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of agrochemicals, surfactants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-methyl-2-(propan-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The presence of the morpholine ring allows for hydrogen bonding and electrostatic interactions with the active sites of enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-methyl-2-(propan-2-yl)morpholine with structurally related morpholine derivatives, highlighting key differences in synthesis, properties, and applications:
Key Observations:
Structural Impact on Properties :
- Steric Effects : Compounds like 2-methyl-2-(4-methylphenyl)morpholine exhibit higher melting points due to crystalline packing enhanced by aromatic substituents . In contrast, aliphatic substituents (e.g., isopropyl) may reduce crystallinity.
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in 4-(4,6-dichloropyrimidin-2-yl)morpholine) increase stability and reactivity in cross-coupling reactions .
Synthetic Complexity :
- Multi-step syntheses (e.g., 1-(4-chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one) are common for morpholine derivatives with complex substituents, requiring precise control of reaction conditions .
- Simpler derivatives like N-phenylmorpholine are synthesized via direct alkylation, highlighting the role of substituent accessibility .
Biological and Industrial Relevance :
Biological Activity
2-Methyl-2-(propan-2-yl)morpholine is a morpholine derivative that exhibits significant biological activity, making it a compound of interest in various fields, including medicinal chemistry, biochemistry, and pharmacology. This article discusses its biological activities, mechanisms of action, and relevant research findings.
This compound is characterized by its morpholine ring structure with isopropyl and methyl substituents. This configuration influences its reactivity and biological interactions. The compound is known to undergo various chemical reactions typical of secondary amines, such as oxidation to form N-oxides and reduction to yield corresponding amines.
Target Interactions
Morpholine derivatives like this compound interact with multiple biological targets, leading to diverse pharmacological effects. The compound has been studied for its potential in enzyme inhibition, particularly focusing on xanthine oxidase (XO) and phospholipase A2 (PLA2) pathways .
Biochemical Pathways
Research indicates that this compound influences several biochemical pathways. For instance, it has shown inhibitory effects on XO activity in rat liver homogenates, with an IC50 value of approximately 49.82 μg/mL (291 μM), comparable to other tested compounds . Additionally, the compound induces oxidative stress in thymocytes, leading to cytotoxic effects without altering mitochondrial membrane potential .
Pharmacological Applications
The compound's biological activity suggests several applications:
1. Medicinal Chemistry:
- Investigated as a potential pharmaceutical intermediate.
- Explored for drug design due to its ability to modulate enzyme activity.
2. Biochemical Research:
- Used as a probe in biochemical assays to study enzyme inhibition.
- Employed in the synthesis of complex organic molecules.
3. Industrial Applications:
- Utilized in the production of agrochemicals and surfactants.
Study on Xanthine Oxidase Inhibition
A notable study examined the inhibitory effects of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione (PMMD), a related compound, on XO. The results indicated significant inhibition with potential implications for treating conditions associated with oxidative stress .
| Compound | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|
| PMMD | 49.82 | 291 |
| Comparison Compound 1 | 41.88 | 196 |
| Comparison Compound 2 | 46.66 | 205 |
Cytotoxicity in Thymocytes
Another study investigated the effects of PMMD on rat thymocytes, revealing that higher concentrations inhibited proliferative activity primarily through oxidative stress induction. This finding emphasizes the need for caution when utilizing similar morpholine derivatives in therapeutic contexts due to potential cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
